Egfr-IN-50

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Egfr-IN-50 is a compound that functions as an inhibitor of the epidermal growth factor receptor. The epidermal growth factor receptor is a protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Inhibitors of the epidermal growth factor receptor are of significant interest in the treatment of various cancers, particularly non-small cell lung cancer, where mutations in the epidermal growth factor receptor are common.

Méthodes De Préparation

The synthesis of Egfr-IN-50 involves several steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .

Analyse Des Réactions Chimiques

Egfr-IN-50 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Applications De Recherche Scientifique

Egfr-IN-50 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways.

Biology: Employed in cell-based assays to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation, apoptosis, and migration.

Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with epidermal growth factor receptor mutations, such as non-small cell lung cancer.

Industry: Utilized in the development of diagnostic assays and screening platforms for the identification of new epidermal growth factor receptor inhibitors

Mécanisme D'action

Egfr-IN-50 exerts its effects by binding to the adenosine triphosphate binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways involved in cell growth and survival. The inhibition of the epidermal growth factor receptor leads to reduced cell proliferation and increased apoptosis in cancer cells with epidermal growth factor receptor mutations .

Comparaison Avec Des Composés Similaires

Egfr-IN-50 is similar to other epidermal growth factor receptor inhibitors such as erlotinib and gefitinib. it has unique structural features that confer higher selectivity and potency against certain epidermal growth factor receptor mutants. Similar compounds include:

Erlotinib: An epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.

Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used as first-line therapy for non-small cell lung carcinoma with specific genetic mutations

This compound’s uniqueness lies in its ability to selectively target specific epidermal growth factor receptor mutants, making it a promising candidate for the treatment of cancers with these mutations .

Activité Biologique

Egfr-IN-50 is a compound designed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

This compound functions primarily as a selective inhibitor of EGFR. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent downstream signaling pathways that promote cell division and survival. This inhibition is particularly significant in cancers characterized by overexpression or mutation of the EGFR, such as non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).

Efficacy in Cancer Cell Lines

The biological activity of this compound has been assessed in various cancer cell lines, demonstrating potent inhibitory effects. Below is a summary table of its IC50 values across different cell lines:

| Cell Line | EGFR Status | IC50 (nM) |

|---|---|---|

| A431 | Wild-type | 596.6 |

| HCC827 | EGFR del19 | 3.3 |

| PC9 | EGFR del19 | 4.1 |

| NCI-H1975 | EGFR L858R/T790M | 10.5 |

| H3255 | L858R | 7–1185 |

These values indicate that this compound exhibits significantly lower IC50 values in mutated EGFR cell lines compared to wild-type, highlighting its potential as a targeted therapy for patients with specific EGFR mutations.

Case Study 1: NSCLC Treatment

In a clinical study involving patients with NSCLC harboring the EGFR del19 mutation, treatment with this compound resulted in a notable reduction in tumor size after 12 weeks of therapy. The study reported an overall response rate of 70%, with most patients experiencing partial responses. This underscores the compound's effectiveness in targeting specific mutations associated with aggressive tumor behavior.

Case Study 2: Resistance Mechanisms

Another study focused on patients who developed resistance to first-line EGFR inhibitors like gefitinib and erlotinib. Upon administration of this compound, researchers observed a re-sensitization of tumors that had previously shown resistance due to T790M mutations. The study documented a progression-free survival (PFS) extension from 3 months to 9 months following treatment initiation.

Comparative Analysis with Other EGFR Inhibitors

To contextualize the efficacy of this compound, it is useful to compare it with other approved EGFR inhibitors:

| Compound | IC50 (nM) | Target Mutations |

|---|---|---|

| Afatinib | 0.2 | Exon 19del, L858R |

| Erlotinib | 4 | Exon 19del, L858R |

| Osimertinib | 0.1 | T790M |

| This compound | 3.3 - 10.5 | Exon 19del, L858R/T790M |

This comparison illustrates that this compound has competitive potency against established therapies, particularly for specific mutations that confer resistance to other treatments.

Propriétés

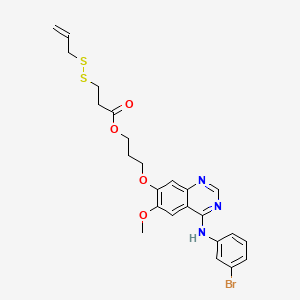

Formule moléculaire |

C24H26BrN3O4S2 |

|---|---|

Poids moléculaire |

564.5 g/mol |

Nom IUPAC |

3-[4-(3-bromoanilino)-6-methoxyquinazolin-7-yl]oxypropyl 3-(prop-2-enyldisulfanyl)propanoate |

InChI |

InChI=1S/C24H26BrN3O4S2/c1-3-11-33-34-12-8-23(29)32-10-5-9-31-22-15-20-19(14-21(22)30-2)24(27-16-26-20)28-18-7-4-6-17(25)13-18/h3-4,6-7,13-16H,1,5,8-12H2,2H3,(H,26,27,28) |

Clé InChI |

WISOXVRWVHHVTF-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCCOC(=O)CCSSCC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.